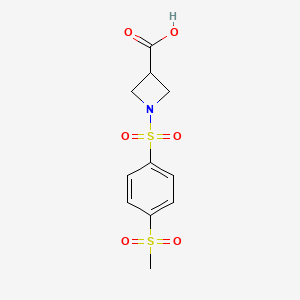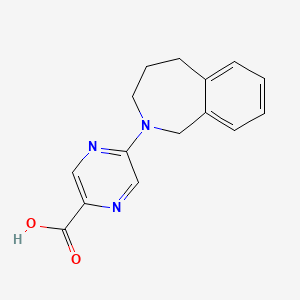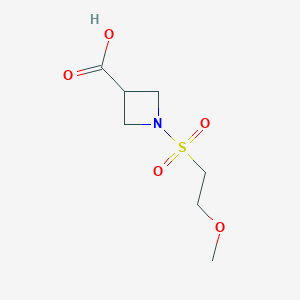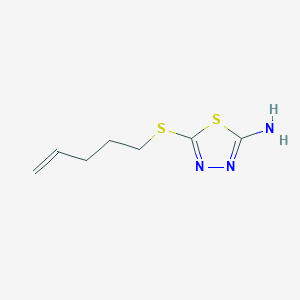![molecular formula C11H13Cl2NO2 B7578654 2-[(3,5-Dichlorophenyl)methyl-methylamino]propanoic acid](/img/structure/B7578654.png)
2-[(3,5-Dichlorophenyl)methyl-methylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,5-Dichlorophenyl)methyl-methylamino]propanoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is also known by its generic name, Diclofenac. Diclofenac is commonly used in the treatment of pain, inflammation, and fever.
Wirkmechanismus
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a significant role in the inflammatory response. By inhibiting the production of prostaglandins, Diclofenac reduces inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. Diclofenac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, Diclofenac has been shown to have an effect on platelet aggregation, which may increase the risk of bleeding.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac is a widely used NSAID that has been extensively studied. It is readily available and relatively inexpensive, making it a popular choice for lab experiments. However, Diclofenac has been shown to have a number of side effects, including gastrointestinal bleeding, renal toxicity, and cardiovascular events. These side effects need to be taken into consideration when designing lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Diclofenac. One area of research is the development of new formulations of Diclofenac that have fewer side effects. Another area of research is the investigation of the potential use of Diclofenac in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to better understand the mechanisms of action of Diclofenac and its effects on platelet aggregation.
Synthesemethoden
Diclofenac is synthesized through a multistep process that involves the reaction of 2-chloroacetic acid with 3,5-dichlorophenol to form 2-(3,5-dichlorophenoxy) acetic acid. This intermediate is then reacted with methylamine to form 2-[(3,5-Dichlorophenyl)methyl-methylamino]propanoic acid.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of a variety of conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[(3,5-dichlorophenyl)methyl-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-7(11(15)16)14(2)6-8-3-9(12)5-10(13)4-8/h3-5,7H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJVTRQFOSBOMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)CC1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dichlorophenyl)methyl-methylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol](/img/structure/B7578615.png)
![2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid](/img/structure/B7578621.png)
![3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid](/img/structure/B7578625.png)
![5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile](/img/structure/B7578637.png)
![5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B7578645.png)
![5-[(4-Methylcyclohexyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7578646.png)
